松果苷A

描述

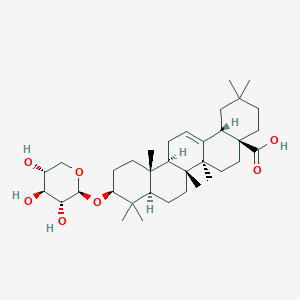

Songoroside A is a triterpene glycoside found in the roots of Scabiosa soongorica, a plant species. It is one of several glycosides, including songorosides C, G, and I, isolated from this plant. Songoroside A is characterized as oleanolic acid D-xylopyranoside, highlighting its structure as a glycoside of oleanolic acid with a sugar chain attached to the hydroxy group at C3. This compound and others in the series are of interest due to their biosynthesis and chemical properties (Akimaliev et al., 1976).

Synthesis Analysis

The synthesis of songoroside A involves the attachment of a sugar chain to oleanolic acid. This process is part of the broader biosynthesis of triterpene glycosides in plants, where the sugar chain is attached by a 1 → 3 bond. Songoroside A, being a simpler glycoside in this series, serves as a foundational structure for understanding the synthesis and modification of more complex glycosides within the plant (Akimaliev et al., 1976).

Molecular Structure Analysis

The molecular structure of songoroside A includes oleanolic acid as its aglycone part with a D-xylopyranoside sugar attached. This structure provides insights into the compound's biological activity and chemical behavior. The linear structure of the sugar chain and its attachment to oleanolic acid are crucial for its biological functions and chemical reactivity (Akimaliev et al., 1976).

Chemical Reactions and Properties

Songoroside A's chemical properties are influenced by its triterpene and glycoside components. The oleanolic acid core offers a platform for various chemical reactions, particularly glycosylation, where sugars are attached to form glycosides. The specific structure of songoroside A, including its sugar moiety, affects its solubility, reactivity, and interaction with biological molecules (Akimaliev et al., 1976).

Physical Properties Analysis

The physical properties of songoroside A, such as solubility, melting point, and crystallinity, are pivotal for its isolation and characterization. These properties are determined by the compound's molecular structure, particularly the hydrophilic and hydrophobic balance provided by the glycoside and triterpene parts, respectively (Akimaliev et al., 1976).

Chemical Properties Analysis

The chemical behavior of songoroside A, including its reactivity and interaction with other molecules, is significantly influenced by its functional groups. The presence of the oleanolic acid backbone and the sugar moiety imparts specific chemical properties, such as acidity, reactivity towards glycosylation, and the potential for further chemical modification (Akimaliev et al., 1976).

科学研究应用

松果苷A,被确认为齐墩果酸D-木吡喃糖苷,是松果菊(Scabiosa soongorica Schrenk)根部发现的三萜糖苷之一。它是一组糖苷的一部分,包括松果苷C、G、I、M和O,这些糖苷已被分离和表征其结构特性。这些糖苷以其连接到齐墩果酸C3羟基上的线性糖链而著称 (Akimaliev et al., 1976)。

This compound也从五加皮果实中分离出来。这是首次报道从五加属植物中分离出this compound,表明其在不同植物物种中具有更广泛的存在 (Lee et al., 2013)。

另一项研究讨论了齐墩果酸的各种糖苷的部分合成,包括this compound。这项研究重点介绍了创建和修改此类化合物的化学过程 (Akimaliev et al., 1979)。

此外,this compound与其他糖苷一起在临床背景下进行了研究。这些糖苷是从松果菊中分离出来的,它们的低极性化合物得到了表征,为其潜在的药用应用提供了见解 (Akimailiev et al., 1988)。

作用机制

Target of Action

Songoroside A is a triterpene glycoside, specifically an oleanolic acid D-xylopyranoside

Biochemical Pathways

Songoroside A is a derivative of oleanolic acid, and its biosynthesis involves the attachment of a sugar chain to the hydroxy group at C3 of oleanolic acid . The sugar chain in Songoroside A is a D-xylopyranoside . Songoroside C and G, which are di- and tetraosides of oleanolic acid respectively, can be considered as biochemical precursors of Songoroside A .

属性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O7/c1-30(2)14-16-35(29(39)40)17-15-33(6)20(21(35)18-30)8-9-24-32(5)12-11-25(31(3,4)23(32)10-13-34(24,33)7)42-28-27(38)26(37)22(36)19-41-28/h8,21-28,36-38H,9-19H2,1-7H3,(H,39,40)/t21-,22+,23-,24+,25-,26-,27+,28-,32-,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLWUYJLOIAQFC-SMRQUVCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Songoroside A and where has it been found?

A1: Songoroside A is a triterpene glycoside first isolated from Scabiosa soongorica []. It has also been identified in the fruits of Acanthopanax senticosus, marking the first time this compound has been found in an Acanthopanax species [].

Q2: What is the structure of Songoroside A?

A2: While the provided abstracts don't offer a detailed structural formula or molecular weight for Songoroside A, they do mention that its structure was elucidated using spectroscopic analyses [, , , , , ]. These analyses likely include techniques like NMR and mass spectrometry, which are commonly employed for determining the structures of complex natural products.

Q3: Are there other Songorosides?

A3: Yes, research indicates the existence of other Songorosides, such as Songorosides B, C, G, I, M, and O [, , , ]. These compounds were also isolated from Scabiosa soongorica and are likely structurally related to Songoroside A, though their specific structural differences are not detailed in the provided abstracts.

Q4: What analytical techniques were employed to isolate and identify Songoroside A in Acanthopanax senticosus?

A4: The researchers utilized repeated chromatography and prep-HPLC for the isolation of Songoroside A from the fruits of Acanthopanax senticosus []. The identification was achieved through spectroscopic analysis, which likely encompassed techniques like NMR and mass spectrometry [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。